molecular formula C17H15N3O3 B2947043 N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941999-33-3

N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2947043
CAS No.: 941999-33-3
M. Wt: 309.325
InChI Key: VNJRZRSIDOYSTJ-UHFFFAOYSA-N
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Description

N1-(Furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide is an oxalamide derivative characterized by a furan-2-ylmethyl group at the N1 position and a 2-methylquinolin-4-yl substituent at the N2 position. The quinoline moiety is frequently associated with antimalarial and antiviral activity, while the furan group may influence metabolic stability and bioavailability .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJRZRSIDOYSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 2-methylquinoline-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted oxalamide derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and quinoline moieties contribute to its binding affinity and specificity, while the oxalamide linkage provides structural stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Antiviral and Antimicrobial Research

The evidence highlights oxalamide derivatives with modifications to the N1 and N2 substituents, which alter their pharmacological profiles. Below is a comparative analysis:

Table 1: Key Oxalamide Analogues and Their Structural Features
Compound ID & Source Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
Target Compound Not provided Not provided N1: Furan-2-ylmethyl; N2: 2-Methylquinolin-4-yl Hypothesized antiviral/antimicrobial activity
C23H23FN6O2 435.5 N1: 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl; N2: 2-Methylquinolin-4-yl No activity data provided
C27H31N5O2 457.6 N1: 2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl; N2: 2-Methylquinolin-4-yl No activity data provided
C24H24FN3O3 421.5 N1: 2-(3,4-Dihydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl; N2: 4-Fluorobenzyl No activity data provided
C21H23N3O5 397.4 N1: 2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl; N2: Pyrrolo[3,2,1-ij]quinolin-8-yl No activity data provided
Key Observations:

Quinoline Derivatives: Compounds in and retain the 2-methylquinolin-4-yl group at N2, similar to the target compound. This quinoline moiety is a common feature in antimalarial agents (e.g., chloroquine derivatives in ) and may confer DNA intercalation or enzyme inhibition properties .

Furan Modifications: The target compound’s furan-2-ylmethyl group differs from ’s 2,5-dimethylfuran-3-yl substituent, which may reduce steric hindrance and improve solubility.

Piperazine and Pyrrolidine Additions: and include piperazine and pyrrolidine rings, respectively. These heterocycles are known to enhance blood-brain barrier penetration and modulate receptor binding .

Pharmacokinetic and Toxicological Comparisons

While direct pharmacokinetic data for the target compound are absent, structurally related oxalamides provide insights:

  • Regulatory Approvals: Flavoring agents like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) exhibit low toxicity (NOEL = 100 mg/kg bw/day) and high margins of safety (>500 million) due to efficient metabolism of oxalamide groups .
  • Metabolic Pathways: Oxalamides are typically hydrolyzed to carboxylic acids and amines, with substituents like furan or quinoline influencing cytochrome P450 interactions .

Antimicrobial and Antiviral Activity Trends

  • Antiviral Potential: Compounds with quinoline moieties (e.g., Ro 41-3118 in ) show activity against HIV and malaria, suggesting the target compound may share similar mechanisms .
  • Antimicrobial Efficacy : Oxalamides with halogenated aryl groups (e.g., 4-chlorophenyl in and ) demonstrate moderate-to-high activity against bacterial strains, though furan derivatives are less explored .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a unique oxalamide linkage, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of 313.32 g/mol. The compound's structure comprises a furan ring and a quinoline moiety, which are known for their pharmacological relevance.

PropertyValue
Molecular FormulaC17H15N3O3
Molecular Weight313.32 g/mol
IUPAC NameN-(furan-2-ylmethyl)-N'-(2-methylquinolin-4-yl)oxamide
CAS Number941999-33-3

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with 2-methylquinoline-4-carboxylic acid chloride in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by treatment with oxalyl chloride to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The structural characteristics of the furan and quinoline components enhance its binding affinity and specificity.

Pharmacological Studies

Recent studies have explored the pharmacological profiles of compounds similar to this compound, indicating potential applications in treating various diseases, including cancer and neurodegenerative disorders. The oxalamide linkage has been associated with improved stability and bioavailability, making it a promising candidate for further research .

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.
  • Neuroprotective Effects : Preliminary research suggests that the compound may exert neuroprotective effects by modulating oxidative stress pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeatureBiological Activity
N-(furan-2-ylmethyl)-N'-(2-methylquinolin-4-yl)acetamideLacks oxalamide linkageModerate cytotoxicity
N1,N2-Bis(furan-2-ylmethyl)oxalamideBis-substituted furanEnhanced enzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via coupling reactions between furan-2-ylmethylamine and 2-methylquinolin-4-amine derivatives using oxalyl chloride or ethyl oxalyl chloride as a linker. Key steps include:

  • Activation of the oxalate intermediate under anhydrous conditions with bases like triethylamine.
  • Purification via silica gel chromatography or recrystallization to isolate stereoisomers (if present) .
  • Optimizing yields (e.g., 30–50%) by controlling stoichiometry, temperature (0–25°C), and solvent polarity (e.g., THF or DCM) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this oxalamide derivative?

  • Answer :

  • 1H/13C NMR : To verify substituent positions (e.g., furan methylene protons at δ ~4.5–5.5 ppm; quinoline aromatic protons at δ ~7.5–8.5 ppm) and detect stereoisomers .
  • LC-MS/HRMS : For molecular weight confirmation (e.g., m/z calculated for C₁₈H₁₆N₃O₃: 322.12; observed [M+H]+: 323.12) and purity assessment (>95% by HPLC) .
  • FT-IR : To identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH bending modes .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., viral entry proteins or enzymes)?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions:

  • The quinoline moiety may engage in π-π stacking with aromatic residues (e.g., HIV-1 gp120), while the furan group contributes to hydrophobic contacts.
  • Free energy calculations (MM-PBSA) quantify binding affinities, guiding SAR optimization .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

  • Answer :

  • Dose-response curves : Compare IC₅₀ values in cell-based vs. enzymatic assays to identify off-target effects.
  • Counter-screening : Test against related targets (e.g., cytochrome P450 isoforms) to assess selectivity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenated quinoline) to isolate pharmacophore contributions .

Q. How does the compound’s stereochemistry influence its catalytic activity as a ligand in transition-metal complexes?

  • Answer :

  • The furan-2-ylmethyl group’s flexibility allows bidentate coordination to metals (e.g., CuI), enhancing catalytic efficiency in cross-coupling reactions.
  • Chiral HPLC or X-ray crystallography (using SHELXL ) can resolve enantiomers, revealing stereoselective effects on reaction kinetics .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Answer :

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Twinned crystals : Employ SHELXD for structure solution and refine using high-resolution data (≤1.0 Å) to resolve disorder in the furan ring .

Methodological Guidance

Q. How to design a robust SAR study for optimizing antiviral activity?

  • Answer :

  • Core modifications : Replace the quinoline with isoquinoline or acridine to test π-system contributions.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the quinoline to enhance target binding .
  • Bioisosteres : Swap the furan with thiophene or pyrrole to evaluate heterocycle tolerance .

Q. What analytical methods detect and quantify synthetic impurities in this compound?

  • Answer :

  • HPLC-MS/MS : Identifies byproducts like unreacted amines or dimerized oxalamides (e.g., m/z 645 for dimers).
  • NMR relaxation experiments : Detect trace solvents (e.g., DMSO-d₆) or residual catalysts .

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